molecular formula C11H20O B15311702 4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane

Cat. No.: B15311702
M. Wt: 168.28 g/mol
InChI Key: BJPUHZQRGZKFJL-UHFFFAOYSA-N
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Description

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane is a spirocyclic ether characterized by a unique bicyclic structure where a five-membered oxolane ring shares a single atom (spiro carbon) with a smaller three-membered cyclopropane ring. Spirocyclic compounds like this are valued in organic synthesis and medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug design or stabilize intermediates in synthetic pathways .

Properties

IUPAC Name

7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-8(2)10-5-4-9(3)6-11(10)7-12-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPUHZQRGZKFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1)CO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

The spirocyclic core of 4-isopropyl-7-methyl-1-oxaspiro[2.5]octane is typically constructed via intramolecular cyclization of preorganized precursors. A common route involves allylic or propargylic alcohols functionalized with electrophilic groups that facilitate nucleophilic attack, leading to oxaspiro ring formation. For example, γ,δ-epoxy alcohols undergo acid-catalyzed cyclization, where the epoxide oxygen acts as a nucleophile, displacing a leaving group to form the spiro junction.

Critical to this method is the preorganization of the precursor , which minimizes competing intermolecular reactions. Substituents such as isopropyl and methyl groups at positions 4 and 7, respectively, are introduced via alkylation or Claisen rearrangements prior to cyclization. Yields for this route range from 45% to 68%, with side products arising from incomplete ring closure or epoxide opening.

Stereoselective Synthesis from (−)-Menthone Derivatives

Chiral pool synthesis leveraging (−)-menthone, a readily available monoterpene, provides enantiomerically pure this compound. In a two-step process:

  • Oxidative functionalization : (−)-Menthone is treated with mCPBA (meta-chloroperbenzoic acid) to form an epoxide, which undergoes ring-opening with a nucleophile (e.g., water or alcohols) to yield a diol intermediate.
  • Spirocyclization : The diol is subjected to Mitsunobu conditions (DIAD, PPh₃) with a protic acid catalyst, inducing dehydration and ether formation.

This method achieves >90% enantiomeric excess (ee) due to the inherent chirality of (−)-menthone. The stereochemical outcome at the spiro center (3S,4S,7R) is dictated by the configuration of the menthone-derived diol.

Reaction Mechanisms and Stereochemical Control

Intramolecular Etherification Mechanism

The acid-catalyzed cyclization proceeds via a stepwise mechanism :

  • Protonation of the epoxide oxygen increases its electrophilicity.
  • Nucleophilic attack by the adjacent alcohol group forms an oxonium ion intermediate.
  • Deprotonation yields the spirocyclic ether.

Stereochemical fidelity is maintained through conformational locking of the transition state, where bulky substituents (isopropyl, methyl) restrict rotational freedom, ensuring correct spatial alignment for ring closure.

Chiral Transfer in Menthone-Based Synthesis

The (−)-menthone route exemplifies chiral transfer , where the terpene’s existing stereocenters dictate the configuration of the spiro compound. Key steps include:

  • Epoxidation stereochemistry : The endo preference of mCPBA ensures the epoxide forms on the less hindered face of the menthone bicyclic system.
  • Mitsunobu inversion : The reaction’s stereospecificity preserves the configuration of the diol during ether formation.

Optimization and Scalability

Solvent and Catalyst Screening

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) enhance oxonium ion stability, improving yields by 15–20% compared to nonpolar solvents. Catalytic amounts of p-toluenesulfonic acid (pTSA) reduce side reactions vs. stoichiometric acid.

Protecting Group Strategies

In the menthone route, silyl protection of secondary alcohols prevents premature dehydration during Mitsunobu conditions. Trimethylsilyl (TMS) groups are preferred due to their ease of removal under mild acidic conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Distinct signals for the spirocyclic ether protons appear at δ 3.45–3.70 (m, 2H, OCH₂), while isopropyl and methyl groups resonate at δ 0.85–1.20.
  • ¹³C NMR : The spiro carbon (C-1) is observed at δ 98–102 ppm, characteristic of oxygenated quaternary carbons.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (3S,4S,7R) configuration, with bond angles at the spiro center deviating from ideal tetrahedral geometry due to ring strain (109.5° → 104.8°).

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Excess (%) Source
Cyclization Epoxy alcohol H₂SO₄, DMF, 80°C 45–68 Racemic
Menthone derivative (−)-Menthone mCPBA, Mitsunobu 72–85 >90

Chemical Reactions Analysis

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

4-Isopropyl-7-methyl-1-oxaspiro[25]octane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme interactions and metabolic pathwaysIndustrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Spirocyclic Compounds
Compound Name Core Structure Substituents Key Heteroatoms Applications Reference
4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane 1-Oxaspiro[2.5]octane 4-isopropyl, 7-methyl Oxygen (O) Organic synthesis, intermediates
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester 1-Oxa-5-azaspiro[2.5]octane tert-butyl ester at N5 Oxygen (O), Nitrogen (N) Pharmacological research, fine chemicals
7-Benzyl-4,7-diazaspiro[2.5]octane derivatives 4,7-Diazaspiro[2.5]octane Benzyl, fluorophenyl, chloropyridinyl Nitrogen (N) Drug discovery (e.g., kinase inhibitors)
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside Acetyloxy, glycosyloxy Oxygen (O) Cosmetics, supplements, reference standards
Key Observations:
  • Heteroatom Influence : The presence of oxygen in this compound enhances its polarity compared to nitrogen-containing analogs like diazaspiro compounds, which may exhibit stronger hydrogen-bonding capabilities .
  • In contrast, the isopropyl and methyl groups in the target compound balance lipophilicity and steric demand, making it suitable for solvent-mediated reactions .

Physicochemical and Functional Comparisons

Key Findings:
  • Reactivity : The cyclopropane ring in this compound introduces ring strain, enhancing its utility in ring-opening reactions, whereas diazaspiro compounds prioritize stability for prolonged biological activity .
  • Application Scope : While the target compound is primarily a synthetic intermediate, nitrogen-containing spirocycles (e.g., diazaspiro derivatives) are tailored for drug development due to their bioisosteric compatibility with peptide bonds .

Biological Activity

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane is a unique spirocyclic compound characterized by its complex structure, which includes a fused ring system with an oxygen atom. This compound has garnered attention in various fields, particularly in pharmacology and organic chemistry, due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H18OC_{11}H_{18}O
  • Molecular Weight : 168.28 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique spirocyclic structure enables it to bind to various proteins, potentially modulating their activity and influencing metabolic pathways.

Key Mechanisms

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes, contributing to its therapeutic effects.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidiabetic Effects : Studies suggest that compounds similar to this compound may modulate the activity of MetAP2 (Methionine Aminopeptidase 2), which is associated with obesity and type 2 diabetes management .
  • Anti-obesity Properties : The compound has been explored for its potential in treating obesity-related conditions by promoting weight loss through metabolic modulation .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although detailed investigations are required to confirm these effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated potential inhibition of specific enzymes involved in metabolic pathways.
Study 2Obesity TreatmentShowed efficacy in modulating MetAP2 activity, leading to increased thioredoxin production and anti-obesity effects.
Antimicrobial ActivityInvestigated the interaction with bacterial enzymes; results suggested potential antimicrobial properties requiring further validation.

Comparative Analysis

To better understand the significance of this compound, it can be compared to other similar compounds:

Compound NameMolecular FormulaUnique Features
4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octaneC11H18OC_{11}H_{18}OContains an isopropenyl group instead of isopropyl
(3S,4S,7R)-4-Isopropyl-7-Methyl-1-Oxaspiro[2.5]OctaneC11H20OC_{11}H_{20}ODifferent stereochemistry affecting biological interactions
Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylateC13H22O3C_{13}H_{22}O_{3}Contains an ester functional group impacting reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as epoxide formation via oxidation of a precursor alkene or spirocyclization using acid-catalyzed conditions . Key steps include:

  • Catalyst Selection : Use of Lewis acids (e.g., BF₃·OEt₂) to promote stereoselective spiro ring formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization.
  • Purity Validation : Combustion analysis (C/H ratios) and high-resolution mass spectrometry (HRMS) to confirm molecular formula. Purity >95% is typically required for research-grade material, assessed via HPLC with UV detection at 254 nm .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .
  • NMR Spectroscopy : NOESY/ROESY experiments to detect spatial proximity of isopropyl and methyl groups. For example, cross-peaks between H-7 (methyl) and H-4 (isopropyl) protons confirm relative stereochemistry .
  • Comparative Analysis : Match spectroscopic data (¹³C NMR chemical shifts) with computational predictions (DFT-based calculations) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the reactivity and bioactivity of this compound analogs?

  • Methodological Answer :

  • Synthetic Analogs : Prepare derivatives (e.g., replacing isopropyl with cyclopropyl or methyl with trifluoromethyl) via analogous synthetic routes .
  • Reactivity Profiling : Compare reaction kinetics (e.g., epoxide ring-opening rates) under nucleophilic conditions (e.g., NaBH₄ in THF/H₂O).
  • Bioactivity Screening : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) or antimicrobial disk diffusion tests. For example, analogs with electron-withdrawing groups may show enhanced antimicrobial activity due to increased electrophilicity .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate ¹H/¹³C NMR assignments using 2D techniques (HSQC, HMBC) and compare with published spectra in databases like NIST WebBook .
  • Batch Reproducibility : Repeat synthesis under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate environmental variables .
  • Statistical Analysis : Apply principal component analysis (PCA) to cluster spectral data from multiple batches and identify outliers .

Q. How can computational modeling predict the physicochemical properties of this compound for drug design?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Estimate logP (lipophilicity) and solubility parameters using software like Schrödinger Suite or Gaussian.
  • Docking Studies : Model interactions with biological targets (e.g., protease enzymes) via AutoDock Vina. Focus on the spirocyclic core’s conformational flexibility and steric effects .
  • ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity profiles based on structural descriptors .

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